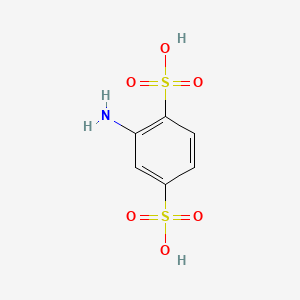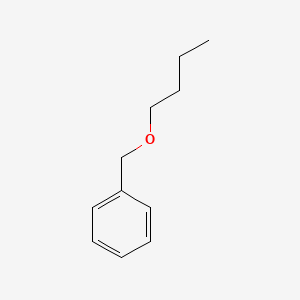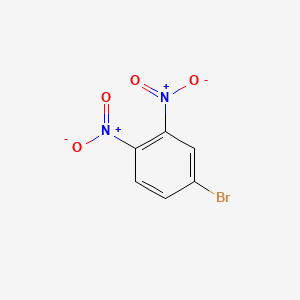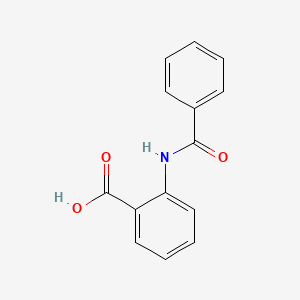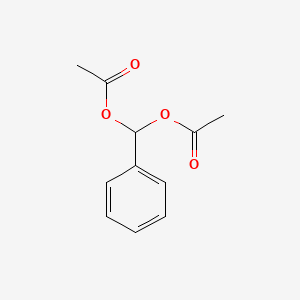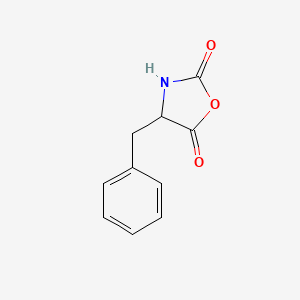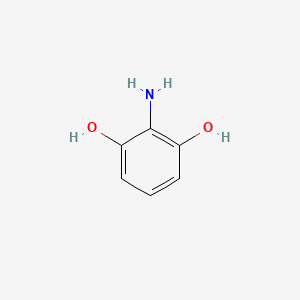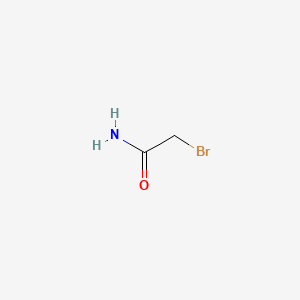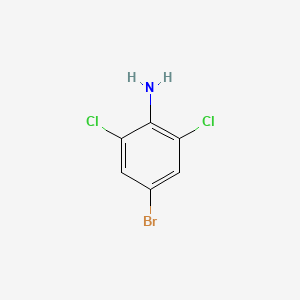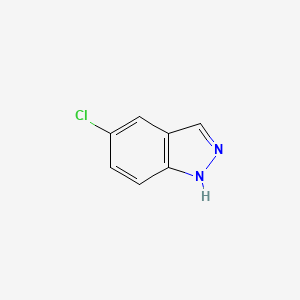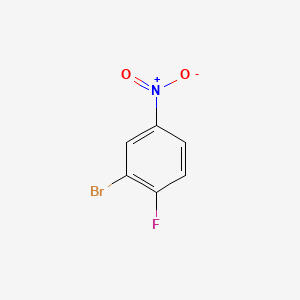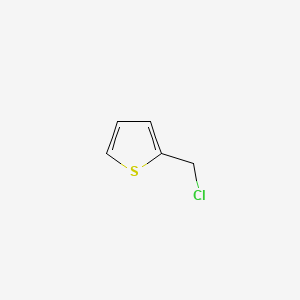
4-Bromo-2-fluoroaniline
Übersicht
Beschreibung
4-Bromo-2-fluoroaniline is an organic compound with the molecular formula C₆H₅BrFN and a molecular weight of 190.01 g/mol . It is characterized by the presence of bromine and fluorine substituents attached to the aniline ring. This compound appears as a white to pale yellow solid and is soluble in organic solvents such as ethanol and dimethylformamide but insoluble in water .
Wirkmechanismus
Target of Action
The primary target of 4-Bromo-2-fluoroaniline is the respiratory system . This compound interacts with the respiratory system, potentially causing irritation and other effects.
Mode of Action
It is known that this compound can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research and development processes and chemical production processes .
Biochemical Pathways
This compound is used in the synthesis of 4-amino-3-fluorophenyl boronic acid . It is also used in the chemical modification and synthesis of boronic acid derivatives for ultraviolet-visible titration .
Pharmacokinetics
It is known that the compound is a solid at room temperature with a melting point of 40-42 °c . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Safety data indicates that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, adequate ventilation is necessary to prevent the formation of dust and aerosols . Furthermore, the compound is classified as a combustible solid, which may affect its stability and efficacy in certain environments .
Biochemische Analyse
Biochemical Properties
4-Bromo-2-fluoroaniline plays a significant role in biochemical reactions, particularly in the synthesis of boronic acid derivatives. It interacts with enzymes and proteins involved in these synthetic pathways. For instance, it has been used in the synthesis of 4-amino-3-fluorophenyl boronic acid, which is crucial for ultraviolet-visible titration . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, facilitating various biochemical transformations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including potential damage to the respiratory system . These findings highlight the importance of dosage control in experimental settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-2-fluoroaniline can be synthesized through several methods:
Bromination of 2-fluoroaniline: This involves the halogenation of 2-fluoroaniline using molecular bromine in the presence of a quaternary ammonium bromide catalyst in an inert solvent.
Reduction of 4-bromo-2-fluoro-1-nitrobenzene: This method involves the reduction of 4-bromo-2-fluoro-1-nitrobenzene using iron and ammonium chloride in ethanol and water at 90°C.
Industrial Production Methods
The industrial production of this compound typically follows the bromination of 2-fluoroaniline due to its high yield and selectivity .
Analyse Chemischer Reaktionen
4-Bromo-2-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include molecular bromine, iron, and ammonium chloride . Major products formed from these reactions include 4-amino-3-fluorophenyl boronic acid and other boronic acid derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluoroaniline has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-fluoroaniline can be compared with other similar compounds such as:
- 2-Fluoro-4-bromoaniline
- 4-Bromo-2,5-difluoroaniline
- 4-Bromo-2-fluorophenylamine
These compounds share similar structural features but differ in their specific substituents and their positions on the aniline ring, which can influence their chemical reactivity and applications .
Eigenschaften
IUPAC Name |
4-bromo-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRMNMGWNKSANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190141 | |
| Record name | 4-Bromo-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367-24-8 | |
| Record name | 4-Bromo-2-fluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromo-2-fluoroaniline in organic synthesis?
A: this compound serves as a versatile building block in organic synthesis. Its structure, featuring both bromine and fluorine substituents on an aniline core, allows for diverse chemical transformations. For instance, it can undergo various reactions like N-alkylation [], nucleophilic aromatic substitution, and metal-catalyzed coupling reactions. This versatility makes it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Q2: Can you provide an example of how this compound is used in drug discovery?
A: Researchers utilized this compound in the synthesis of novel 4-anilinoquinazoline derivatives as potential anticancer agents []. By incorporating this compound into the quinazoline scaffold, they investigated its impact on the compounds' cytotoxicity against cancer cell lines. This study highlights the potential of using this compound as a starting point for developing new drug candidates.
Q3: What are the key structural features of this compound, and how are they characterized?
A: this compound (molecular formula: C6H5BrFN, molecular weight: 190.01 g/mol) is characterized by the presence of bromine and fluorine atoms at the 4 and 2 positions of the aniline ring, respectively. Its structure is confirmed using various spectroscopic techniques, including 1H NMR and mass spectrometry []. These techniques provide information about the arrangement of atoms and the presence of specific functional groups within the molecule.
Q4: Are there alternative synthesis routes available for this compound?
A: Yes, researchers have explored different approaches for synthesizing this compound. One method involves a multistep synthesis starting from pyridin-4-ol, showcasing the possibility of utilizing different starting materials and reaction pathways []. Another approach focuses on diazotization and coupling reactions using this compound bromate as the starting material []. Exploring alternative synthetic routes is crucial for optimizing efficiency, cost-effectiveness, and environmental friendliness in chemical production.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

